Cas no 2168004-65-5 (5-butylpiperidin-3-amine)

5-Butylpiperidin-3-amine is a piperidine derivative featuring a butyl substituent at the 5-position and an amine functional group at the 3-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its structural framework allows for further functionalization, enabling the creation of biologically active molecules. The presence of the amine group enhances its reactivity, making it suitable for coupling reactions or as a building block in heterocyclic chemistry. High purity grades are available to meet rigorous research and industrial standards. Its stability and well-defined synthetic pathway contribute to its utility in medicinal chemistry and material science applications.
5-butylpiperidin-3-amine structure
5-butylpiperidin-3-amine structure
商品名:5-butylpiperidin-3-amine
CAS番号:2168004-65-5
MF:C9H20N2
メガワット:156.268502235413
CID:6084640
PubChem ID:165545566

5-butylpiperidin-3-amine 化学的及び物理的性質

名前と識別子

    • 5-butylpiperidin-3-amine
    • EN300-1476902
    • 2168004-65-5
    • インチ: 1S/C9H20N2/c1-2-3-4-8-5-9(10)7-11-6-8/h8-9,11H,2-7,10H2,1H3
    • InChIKey: HYHGIDOAFIPZPJ-UHFFFAOYSA-N
    • ほほえんだ: N1CC(CC(CCCC)C1)N

計算された属性

  • せいみつぶんしりょう: 156.162648646g/mol
  • どういたいしつりょう: 156.162648646g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 11
  • 回転可能化学結合数: 3
  • 複雑さ: 104
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.3
  • トポロジー分子極性表面積: 38Ų

5-butylpiperidin-3-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1476902-0.1g
5-butylpiperidin-3-amine
2168004-65-5
0.1g
$1068.0 2023-06-06
Enamine
EN300-1476902-1.0g
5-butylpiperidin-3-amine
2168004-65-5
1g
$1214.0 2023-06-06
Enamine
EN300-1476902-50mg
5-butylpiperidin-3-amine
2168004-65-5
50mg
$1020.0 2023-09-29
Enamine
EN300-1476902-0.5g
5-butylpiperidin-3-amine
2168004-65-5
0.5g
$1165.0 2023-06-06
Enamine
EN300-1476902-10000mg
5-butylpiperidin-3-amine
2168004-65-5
10000mg
$5221.0 2023-09-29
Enamine
EN300-1476902-1000mg
5-butylpiperidin-3-amine
2168004-65-5
1000mg
$1214.0 2023-09-29
Enamine
EN300-1476902-5000mg
5-butylpiperidin-3-amine
2168004-65-5
5000mg
$3520.0 2023-09-29
Enamine
EN300-1476902-500mg
5-butylpiperidin-3-amine
2168004-65-5
500mg
$1165.0 2023-09-29
Enamine
EN300-1476902-100mg
5-butylpiperidin-3-amine
2168004-65-5
100mg
$1068.0 2023-09-29
Enamine
EN300-1476902-0.05g
5-butylpiperidin-3-amine
2168004-65-5
0.05g
$1020.0 2023-06-06

5-butylpiperidin-3-amine 関連文献

5-butylpiperidin-3-amineに関する追加情報

Introduction to 5-butylpiperidin-3-amine (CAS No. 2168004-65-5)

5-butylpiperidin-3-amine, identified by the Chemical Abstracts Service Number (CAS No.) 2168004-65-5, is a significant compound in the field of pharmaceutical chemistry and medicinal research. This piperidine derivative features a butyl substituent at the 5-position and an amine group at the 3-position, making it a versatile intermediate in the synthesis of various bioactive molecules. Its structural attributes not only contribute to its reactivity but also enhance its potential applications in drug development.

The piperidine ring is a crucial pharmacophore in many drugs due to its ability to mimic the natural L-proline in biological systems, facilitating interactions with biological targets. The introduction of a butyl group at the 5-position increases the lipophilicity of the molecule, which can improve its membrane permeability and oral bioavailability. Meanwhile, the amine group at the 3-position provides a site for further functionalization, enabling the attachment of other pharmacophoric elements or for participation in hydrogen bonding interactions.

Recent advancements in medicinal chemistry have highlighted the importance of 5-butylpiperidin-3-amine as a building block for developing novel therapeutic agents. Its unique structural features make it particularly valuable in the design of small-molecule inhibitors targeting enzyme-catalyzed reactions. For instance, studies have demonstrated its utility in creating inhibitors for enzymes involved in metabolic pathways relevant to inflammation and cancer.

In particular, researchers have been exploring 5-butylpiperidin-3-amine as a precursor for kinase inhibitors, which play a critical role in treating various cancers and inflammatory diseases. The butyl-substituted piperidine scaffold allows for optimal binding to ATP-binding pockets of kinases, while the amine group can be modified to enhance selectivity and potency. Preliminary computational studies suggest that this compound can be engineered to exhibit high affinity for specific kinase isoforms, thereby minimizing off-target effects.

The synthesis of 5-butylpiperidin-3-amine typically involves multi-step organic reactions, starting from commercially available piperidine derivatives. Nucleophilic substitution reactions followed by alkylation and functional group transformations are commonly employed to introduce the desired substituents. The synthesis route must be carefully optimized to ensure high yield and purity, as impurities can significantly affect downstream applications.

Quality control and analytical characterization are paramount when handling 5-butylpiperidin-3-amine. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are routinely used to confirm molecular structure and assess purity. These analytical methods provide essential data for regulatory submissions and ensure consistency across batches.

The pharmaceutical industry has shown considerable interest in 5-butylpiperidin-3-amine due to its broad applicability. It serves as a key intermediate in the production of several experimental drugs that are currently undergoing preclinical or clinical evaluations. Its role in generating compounds with enhanced pharmacokinetic properties underscores its importance in modern drug discovery.

Future research directions may focus on exploring derivatives of 5-butylpiperidin-3-amine that exhibit improved pharmacological profiles or reduced toxicity. Additionally, green chemistry principles could be applied to develop more sustainable synthetic routes, reducing environmental impact while maintaining high efficiency.

In conclusion, 5-butylpiperidin-3-amine (CAS No. 2168004-65-5) is a valuable compound with significant potential in pharmaceutical applications. Its unique structural features make it an ideal candidate for designing novel therapeutic agents targeting various diseases. As research continues to uncover new applications and synthetic methodologies, this compound is poised to remain a cornerstone in medicinal chemistry innovation.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Amadis Chemical Company Limited
Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hubei Cuiyuan Biotechnology Co.,Ltd
钜澜化工科技(青岛)有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
钜澜化工科技(青岛)有限公司
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hefei Zhongkesai High tech Materials Technology Co., Ltd